molecular formula C9H8O3 B13882597 8-Hydroxy-1,4-dihydroisochromen-3-one

8-Hydroxy-1,4-dihydroisochromen-3-one

Cat. No.: B13882597
M. Wt: 164.16 g/mol
InChI Key: YEQDRHUPLGUOSW-UHFFFAOYSA-N
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Description

8-Hydroxy-1,4-dihydroisochromen-3-one is a heterocyclic compound that belongs to the class of isochromenes This compound is characterized by the presence of a hydroxyl group at the 8th position and a dihydroisochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,4-dihydroisochromen-3-one can be achieved through several synthetic routes. One common method involves the isomerization of anacardic acid, which contains heterogeneous alkyl side chains. This process typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using renewable feedstocks. For instance, cardanol, derived from cashew nut shell liquid, can be used as a starting material. The process includes various chemical transformations, such as epoxidation and isomerization, to produce the final compound .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1,4-dihydroisochromen-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The hydroxyl group at the 8th position can participate in substitution reactions to form different substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid for epoxidation and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products:

Scientific Research Applications

8-Hydroxy-1,4-dihydroisochromen-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,4-dihydroisochromen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. These interactions can lead to a range of biological effects, including antimicrobial, anticancer, and antifungal activities .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-1,4-dihydroisochromen-3-one is unique due to its specific hydroxyl group placement and the resulting biological activities.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

8-hydroxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-3,10H,4-5H2

InChI Key

YEQDRHUPLGUOSW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(COC1=O)C(=CC=C2)O

Origin of Product

United States

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